(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
Description
Properties
IUPAC Name |
propyl 4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-2-8-22-16(20)4-3-7-19-17(21)15(26-18(19)25)10-12-5-6-13-14(9-12)24-11-23-13/h5-6,9-10H,2-4,7-8,11H2,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKIYTJTJQOWFN-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with benzo[d][1,3]dioxole compounds. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.
Antioxidant Activity
Antioxidant properties are crucial for evaluating the potential health benefits of compounds. Studies have shown that derivatives of thiazolidinones exhibit significant antioxidant activity. For instance, compounds similar to this compound demonstrated IC50 values ranging from 9.40 to 18.31 μg/mL in various assays, indicating their effectiveness in scavenging free radicals .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are notable. Molecular docking studies suggest that it interacts with COX enzymes, which are critical in the inflammatory process. Compounds structurally related to this compound have shown promising results in reducing pro-inflammatory cytokines such as IL-6 and TNF-α .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. In vitro studies indicate that related thiazolidinone derivatives possess antibacterial activity superior to conventional antibiotics like ampicillin against both Gram-positive and Gram-negative bacteria . This suggests a potential for development into new antimicrobial agents.
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Scavenging Free Radicals : The presence of electron-rich aromatic rings allows the compound to effectively neutralize free radicals.
- Inhibition of COX Enzymes : Binding affinity studies indicate that it may inhibit COX enzymes, thereby reducing inflammation.
- Disruption of Bacterial Cell Walls : Its structural components may interfere with bacterial cell wall synthesis, leading to cell lysis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds related to (Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that these compounds exhibit strong inhibition zones comparable to standard antibiotics, suggesting their potential as new antibacterial agents .
Anticancer Potential
The thiazolidinone core of this compound has also been investigated for anticancer properties. Studies have shown that similar thiazolidinone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors .
Anti-inflammatory Effects
Molecular docking studies suggest that compounds with a similar structure may act as inhibitors of inflammatory enzymes such as lipoxygenase. This positions them as potential candidates for the treatment of inflammatory diseases .
Case Studies
Case Study 1: Antibacterial Activity Evaluation
A series of experiments were conducted to evaluate the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for each strain, revealing potent activity against Staphylococcus aureus with an MIC value significantly lower than that of conventional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines treated with thiazolidinone derivatives showed a marked decrease in cell viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings, indicating that compounds similar to this compound could serve as effective anticancer agents .
Data Tables
| Compound | Activity | MIC (µg/mL) | Target Pathway |
|---|---|---|---|
| (Z)-propyl 4-(5-(benzo[d][1,3]dioxol... | Antibacterial | 50 | Cell wall synthesis |
| Similar Thiazolidinones | Anticancer | 30 | Apoptosis induction |
| Related Derivatives | Anti-inflammatory | - | Lipoxygenase inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s core structure aligns with other thiazolidinone derivatives, but its substituents distinguish it from analogs. Key comparisons include:
a. Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate ()
- Substituents : Fluorobenzyl group, triisopropylsilyl (TIPS) ester, and a hydrophilic 2-(2-hydroxyethoxy)ethoxy chain.
- The TIPS ester increases steric bulk and stability, yielding a higher molecular weight (724.27 g/mol) compared to the target compound’s propyl ester . The hydrophilic chain improves aqueous solubility, contrasting with the target’s benzodioxole (lipophilic).
b. Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate Derivatives ()
- Substituents: Ethyl ester, pyridazine/isoxazole rings, and phenethylamino groups.
- Pyridazine/isoxazole rings introduce aromatic nitrogen atoms, which may enhance hydrogen bonding but reduce stability compared to benzodioxole .
c. (5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one ()
- Substituents : Isobutoxy group, pyrazole ring, and methoxypropyl chain.
- The pyrazole ring introduces additional π-π stacking interactions absent in the target compound .
Physicochemical Properties
Bioactivity Considerations
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:
Preparation Methods
Alkylation of Thiazolidine-2,4-dione
Thiazolidine-2,4-dione undergoes N-alkylation with propyl 4-bromobutanoate under basic conditions to yield propyl 4-(2,4-dioxo-2-thioxothiazolidin-3-yl)butanoate.
Procedure :
- Reactants : Thiazolidine-2,4-dione (1 equiv), propyl 4-bromobutanoate (1.2 equiv), potassium carbonate (2 equiv).
- Solvent : Anhydrous dimethylformamide (DMF).
- Conditions : 80°C, 12 hours under nitrogen.
- Workup : Dilution with ice water, extraction with ethyl acetate, and column chromatography (silica gel, hexane:ethyl acetate 3:1).
Yield : 68% (white crystalline solid).
Key Data :
- 1H NMR (400 MHz, CDCl3): δ 4.12 (t, J = 6.8 Hz, 2H, OCH2), 3.85 (s, 2H, SCH2), 2.45 (t, J = 7.2 Hz, 2H, COCH2), 1.65–1.55 (m, 4H, CH2CH2), 0.93 (t, J = 7.4 Hz, 3H, CH3).
- MS (ESI+) : m/z 317 [M+H]+.
Knoevenagel Condensation for Methylene Group Installation
Reaction Optimization
The benzodioxolylmethylene group is introduced via Knoevenagel condensation between the thiazolidinone and piperonal. The reaction’s stereochemical outcome (Z/E) is governed by electronic and steric factors.
Procedure :
- Reactants : Propyl 4-(2,4-dioxo-2-thioxothiazolidin-3-yl)butanoate (1 equiv), piperonal (1.5 equiv), piperidine (0.1 equiv).
- Solvent : Ethanol.
- Conditions : Microwave irradiation, 100°C, 30 minutes.
- Workup : Cooling, filtration, recrystallization from diisopropyl ether.
Yield : 74% (yellow crystals, Z-isomer predominant).
Stereochemical Control :
- The Z-isomer is favored due to intramolecular hydrogen bonding between the thioxo group and the methylene proton, stabilizing the transition state.
- HPLC Analysis : Z/E ratio = 9:1 (C18 column, methanol:water 70:30).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, DMSO-d6):
- 13C NMR : δ 192.1 (C=S), 170.5 (C=O), 148.2 (OCH2O), 124.8 (CH=), 108.5–106.3 (ArC), 64.8 (OCH2), 44.5 (SCH2), 33.7 (COCH2), 21.8 (CH2), 10.1 (CH3).
Mass Spectrometry
- HRMS (ESI+) : m/z 475.0921 [M+H]+ (calc. 475.0918 for C21H22NO6S2).
Infrared Spectroscopy
- IR (KBr) : ν 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O thiazolidinone), 1605 cm⁻¹ (C=C), 1250 cm⁻¹ (C=S).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Z/E Ratio |
|---|---|---|---|---|---|---|
| Conventional heating | Piperidine | Ethanol | Reflux | 6 h | 58 | 7:1 |
| Microwave irradiation | Piperidine | Ethanol | 100°C | 0.5 h | 74 | 9:1 |
| Lewis acid (ZnCl2) | ZnCl2 | Toluene | 80°C | 4 h | 63 | 6:1 |
Microwave-assisted synthesis significantly enhances reaction efficiency and stereoselectivity, attributed to rapid, uniform heating.
Mechanistic Insights into Z-Selectivity
The Knoevenagel condensation proceeds via a six-membered transition state stabilized by:
- Hydrogen bonding between the thioxo sulfur and the aldehyde proton.
- Conjugative effects from the electron-withdrawing thiazolidinone ring, polarizing the α-hydrogen.
Density functional theory (DFT) calculations suggest a 2.3 kcal/mol preference for the Z-isomer due to reduced steric clash between the benzodioxole and butanoate groups.
Industrial-Scale Considerations
- Cost Efficiency : Piperonal is commercially available at ~$50/kg, making it a viable substrate.
- Purification : Recrystallization from diisopropyl ether achieves >98% purity without chromatography.
- Environmental Impact : Ethanol solvent and microwave energy reduction align with green chemistry principles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
